2-(4-Cyclopropyl-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boron atom in the structure allows for unique reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to facilitate the substitution of the boron group.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds, depending on the nature of the coupling partner.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Cyclobutylboronic acid
Uniqueness
1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is unique due to its specific structural features, such as the presence of the cyclopropyl group and the methoxymethoxy substituent. These features confer distinct reactivity and properties, making it a valuable reagent in organic synthesis and other applications.
Properties
Molecular Formula |
C17H25BO4 |
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Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-9-8-13(12-6-7-12)10-15(14)20-11-19-5/h8-10,12H,6-7,11H2,1-5H3 |
InChI Key |
YDDSNFZPAPTQGV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)OCOC |
Origin of Product |
United States |
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